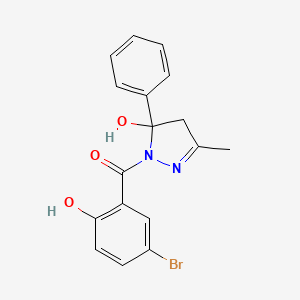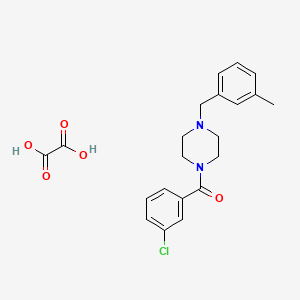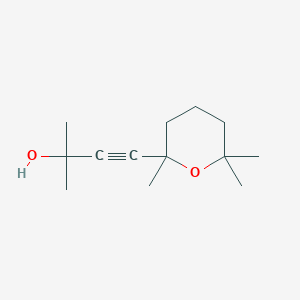
1-(5-bromo-2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including medicine and biotechnology. In
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have demonstrated that 1-(5-bromo-2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can have a variety of biochemical and physiological effects. For example, it has been shown to reduce levels of inflammatory cytokines in animal models, suggesting that it may have potential as an anti-inflammatory agent. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-bromo-2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential for use in the development of new drugs. Its unique chemical structure and potential therapeutic effects make it an attractive candidate for further study. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research involving 1-(5-bromo-2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is in further exploring its potential as an anti-inflammatory and anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for this compound to be used in the development of new drugs for a variety of diseases, and further research is needed to explore its potential in this area.
Synthesis Methods
The synthesis of 1-(5-bromo-2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. This is followed by the addition of an oxidizing agent such as hydrogen peroxide to form the final product.
Scientific Research Applications
1-(5-bromo-2-hydroxybenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been studied extensively for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models. Additionally, it has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-11-10-17(23,12-5-3-2-4-6-12)20(19-11)16(22)14-9-13(18)7-8-15(14)21/h2-9,21,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJXXBFFYKFLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386644 |
Source


|
| Record name | (5-Bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
CAS RN |
5785-74-0 |
Source


|
| Record name | (5-Bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-ethoxybenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5153402.png)
![1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate](/img/structure/B5153413.png)

![propyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5153422.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)

![3-(3-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5153443.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)
![4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5153486.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)